molecular formula C25H24N2O4S B11425998 N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11425998
M. Wt: 448.5 g/mol
InChI Key: WEXRCGRTNZGNLE-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. Common starting materials include 3-methoxyphenylamine and 4-methoxybenzaldehyde. The synthesis may involve condensation reactions, cyclization, and acylation under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C25H24N2O4S/c1-30-19-12-10-17(11-13-19)23-15-25(29)27(21-8-3-4-9-22(21)32-23)16-24(28)26-18-6-5-7-20(14-18)31-2/h3-14,23H,15-16H2,1-2H3,(H,26,28)

InChI Key

WEXRCGRTNZGNLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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